

ACY-775 Chemical Proteomics: Application Notes and Protocols for Target Identification

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Compound of Interest

Compound Name: ACY-775

Cat. No.: B15586464

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Introduction

ACY-775 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).^{[1][2][3]} Chemical proteomics serves as a powerful methodology to elucidate the direct binding targets and off-targets of small molecules like **ACY-775** within a complex biological system. This approach is critical for understanding its mechanism of action, predicting potential side effects, and identifying novel therapeutic applications. This document provides detailed application notes and experimental protocols for the use of **ACY-775** in chemical proteomics workflows for target identification.

Principle of the Method

The core of this methodology involves the synthesis of an **ACY-775**-based affinity probe, which is then immobilized on a solid support (e.g., agarose beads). This "bait" is used to capture interacting proteins ("prey") from a cell lysate. After stringent washing to remove non-specific binders, the captured proteins are eluted and identified using mass spectrometry. A competition experiment, where the lysate is pre-incubated with free **ACY-775**, is crucial to differentiate specific from non-specific protein interactions.

Quantitative Data Summary

ACY-775 exhibits high potency for its primary target, HDAC6, but also interacts with Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) with similar affinity. This off-target interaction is a critical consideration in the interpretation of experimental results.

Compound	Target	IC50 (nM)	Binding Affinity (pKdapp)
ACY-775	HDAC6	7.5[1]	6.4
ACY-775	MBLAC2	-	6.1
ACY-738 (analog)	HDAC6	1.7	6.7
ACY-738 (analog)	MBLAC2	-	<4.5

Data sourced from multiple studies. pKdapp values represent the negative logarithm of the apparent dissociation constant.

Experimental Protocols

Protocol 1: Synthesis of an ACY-775 Affinity Probe (Hypothetical Route)

This protocol outlines a plausible synthetic route to generate a biotinylated **ACY-775** probe for affinity purification. The synthesis involves modifying the **ACY-775** structure with a linker arm terminating in a biotin moiety. The choice of linker attachment point should be a position on the molecule that is not critical for its binding to the target proteins. Based on the structure of **ACY-775**, the secondary amine could be a potential site for linker attachment.

Materials:

- **ACY-775**
- 6-bromohexanoic acid
- N,N'-Dicyclohexylcarbodiimide (DCC)
- N-Hydroxysuccinimide (NHS)

- Biotin-amine
- Triethylamine (TEA)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

- Linker Attachment:
 - Dissolve **ACY-775** and 6-bromohexanoic acid in DMF.
 - Add TEA and stir the reaction at room temperature overnight.
 - Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
 - Upon completion, purify the product by silica gel chromatography to obtain **ACY-775** with a carboxylic acid linker.
- Activation of Carboxylic Acid:
 - Dissolve the linker-modified **ACY-775** in DCM.
 - Add DCC and NHS and stir at room temperature for 4 hours to form an NHS ester.
- Biotinylation:
 - In a separate flask, dissolve biotin-amine in DMF.
 - Add the activated **ACY-775**-NHS ester solution dropwise to the biotin-amine solution.
 - Add TEA and stir the reaction at room temperature overnight.
- Purification of the Final Probe:

- Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final **ACY-775**-biotin probe.
- Confirm the identity and purity of the probe by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Affinity Purification of **ACY-775** Target Proteins

Materials:

- **ACY-775**-biotin probe
- Streptavidin-conjugated agarose beads
- Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitor cocktails)
- Wash buffer (e.g., cell lysis buffer with reduced detergent concentration)
- Elution buffer (e.g., 2% SDS in 50 mM Tris-HCl pH 7.4, or competitive elution with high concentration of free biotin)
- Cell culture of interest (e.g., a cancer cell line or primary neurons)
- Free **ACY-775** for competition experiment

Procedure:

- Preparation of Affinity Matrix:
 - Wash streptavidin-agarose beads with cell lysis buffer.
 - Incubate the beads with an excess of the **ACY-775**-biotin probe for 2 hours at 4°C with gentle rotation to allow for immobilization.
 - Wash the beads extensively with lysis buffer to remove unbound probe.

- Cell Lysis:
 - Harvest cells and lyse them in ice-cold lysis buffer.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
 - Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
- Affinity Pulldown:
 - For the competition experiment, pre-incubate a portion of the cell lysate with a high concentration of free **ACY-775** (e.g., 10-100 µM) for 1 hour at 4°C.
 - Add the **ACY-775**-conjugated beads to both the control and the competition lysates.
 - Incubate for 2-4 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
- Elution:
 - Elute the bound proteins from the beads using elution buffer. For SDS elution, boil the beads in 2x SDS-PAGE loading buffer. For competitive elution, incubate the beads with a high concentration of free biotin.
- Sample Preparation for Mass Spectrometry:
 - Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
 - Excise the entire protein lane or specific bands of interest for in-gel digestion.

- Alternatively, perform in-solution digestion of the eluted proteins.

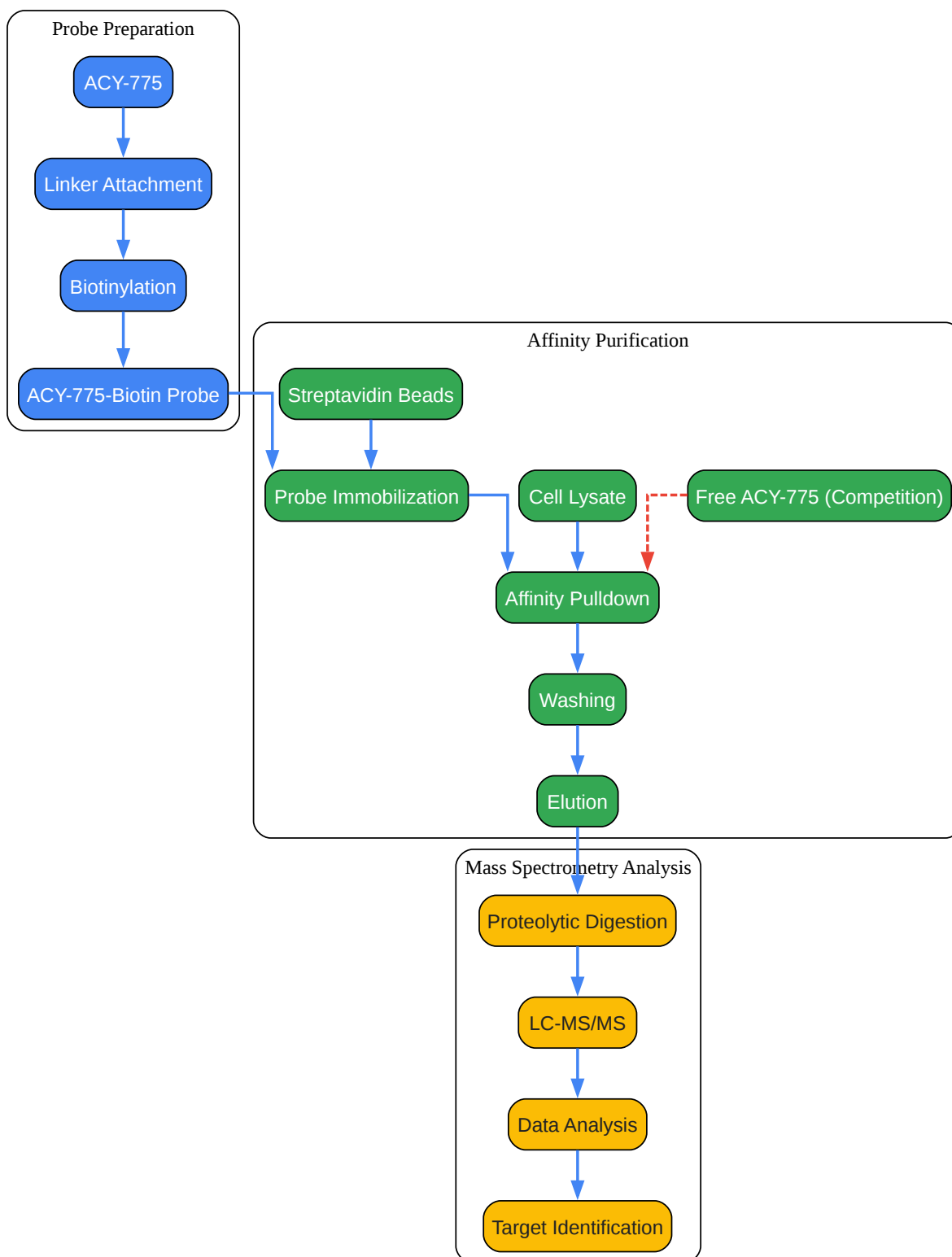
Protocol 3: Mass Spectrometry and Data Analysis

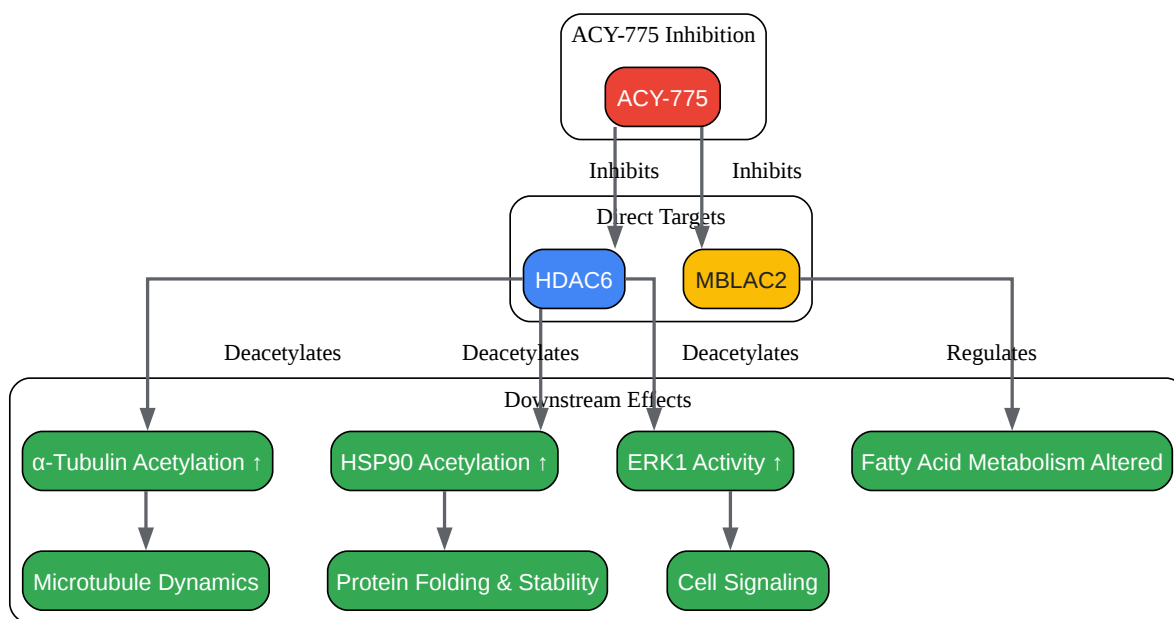
Procedure:

- In-gel or In-solution Digestion:
 - Destain the gel slices (if applicable).
 - Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
 - Digest the proteins with trypsin overnight at 37°C.
 - Extract the peptides from the gel slices or clean up the in-solution digest using C18 desalting spin columns.
- LC-MS/MS Analysis:
 - Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
 - Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[\[4\]](#)[\[5\]](#)
- Data Analysis:
 - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
 - Search the MS/MS spectra against a relevant protein database (e.g., UniProt human database) to identify the proteins.
 - Use label-free quantification (LFQ) or isotopic labeling methods to determine the relative abundance of proteins in the control and competition samples.

- Proteins that are significantly depleted in the competition sample are considered specific binders of **ACY-775**.

Visualizations





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